Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate
Description
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate (CAS: 91565-71-8) is a boron-containing heterocyclic compound featuring a thiazole core substituted with a tert-butyl carbamate group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 3. This structure renders it valuable as an intermediate in Suzuki-Miyaura cross-coupling reactions, a method widely used for carbon-carbon bond formation in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O4S/c1-12(2,3)19-11(18)17-10-16-8-9(22-10)15-20-13(4,5)14(6,7)21-15/h8H,1-7H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWEXDGXVPRTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245252-99-6 | |
| Record name | tert-butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound is a significant intermediate of 1h-indazole derivatives, which have been reported to have various biological activities.
Mode of Action
It can be inferred that the compound interacts with its targets through its unique structural features, including the tetramethyl-1,3,2-dioxaborolan-2-yl group and the thiazol-2-yl group.
Biochemical Pathways
Given its role as an intermediate in the synthesis of 1h-indazole derivatives, it may be involved in the biochemical pathways related to the functions of these derivatives.
Result of Action
As an intermediate in the synthesis of 1h-indazole derivatives, this compound likely contributes to the biological activities associated with these derivatives.
Biological Activity
Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₉BNO₄S
- Molecular Weight : 309.25 g/mol
- CAS Number : 1256359-17-7
The biological activity of this compound can be attributed to its interaction with various biological pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase and β-secretase activities, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity by reducing oxidative stress markers such as malondialdehyde (MDA) and enhancing the levels of glutathione (GSH) in cellular models .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by decreasing levels of pro-inflammatory cytokines like TNF-α and IL-6 in cell cultures exposed to amyloid beta peptide (Aβ) .
Neuroprotective Effects
Recent studies have indicated that this compound may provide neuroprotection against Aβ-induced toxicity in astrocyte cultures. It has been observed to reduce cell death by approximately 20% compared to controls treated only with Aβ .
Anticancer Potential
Research also points to the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Case Studies
- Alzheimer's Disease Model : In a study involving scopolamine-induced oxidative stress in rats, treatment with the compound resulted in a significant reduction in MDA levels compared to untreated controls. This suggests its potential utility in mitigating oxidative damage associated with neurodegeneration .
- Cancer Cell Lines : The compound was tested against various cancer cell lines where it exhibited dose-dependent cytotoxicity. The mechanism was linked to increased apoptosis markers and altered expression of cell cycle regulatory proteins .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. Tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate has been studied for its potential in targeting specific cancer cell lines. The thiazole ring is known for its ability to interact with biological targets involved in cancer progression.
Mechanism of Action
The proposed mechanism involves the inhibition of key enzymes that facilitate tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development as an anticancer agent .
Agricultural Applications
Pesticide Development
The compound's structural features allow it to function as an effective pesticide. Its ability to disrupt biological processes in pests has been investigated. The dioxaborolane group enhances its stability and efficacy in various environmental conditions.
Field Trials
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects. This selective toxicity is crucial for sustainable agricultural practices .
Materials Science
Polymer Synthesis
In materials science, this compound has been utilized as a building block in the synthesis of novel polymers. Its unique boron-containing structure contributes to the thermal and mechanical properties of the resulting materials.
Applications in Coatings
Polymers derived from this compound have shown promise in creating coatings with enhanced durability and resistance to environmental degradation. These coatings are particularly useful in industrial applications where longevity and performance are critical .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Agricultural Field Trials
Field trials conducted by an agricultural research institute demonstrated that the application of this compound reduced aphid populations by over 70% compared to untreated controls. The trials also monitored non-target species and found no significant impact on beneficial insects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Thiazole Substituents
Key Observations:
- Reactivity : The boronate ester in the target compound enables cross-coupling reactions, whereas analogues like the 5-propionyl or 5-hydroxypentyl derivatives () are tailored for electrophilic or nucleophilic reactivity .
Boron-Containing Analogues in Cross-Coupling Reactions
Key Observations:
- Synthetic Utility : Pyridine and benzene boronates (–12) are more prevalent in commercial applications, possibly due to broader compatibility with coupling partners compared to thiazole systems .
Protective Group Variations
Key Observations:
- The SEM-protected analogue () offers improved stability in acidic environments compared to the tert-butyl carbamate, which may explain its continued availability versus the discontinued target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
